Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate

Regioselective Synthesis Friedel-Crafts Acylation Fexofenadine Impurity Profiling

Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate (CAS 76811-97-7), also referred to as ethyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, is a para-substituted phenylpropionate ester bearing a 4-chlorobutyryl ketone side chain. With a molecular formula of C₁₆H₂₁ClO₃ and a molecular weight of 296.79 g/mol, this compound is a colorless liquid with a boiling point of 409.8 °C at 760 mmHg, a density of 1.105 g/cm³, and a calculated LogP of 3.729.

Molecular Formula C16H21ClO3
Molecular Weight 296.79 g/mol
CAS No. 76811-97-7
Cat. No. B3416396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate
CAS76811-97-7
Molecular FormulaC16H21ClO3
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)CCCCl
InChIInChI=1S/C16H21ClO3/c1-4-20-15(19)16(2,3)13-9-7-12(8-10-13)14(18)6-5-11-17/h7-10H,4-6,11H2,1-3H3
InChIKeyNQQITLVKOMJPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-Chloro-1-Oxobutyl)-α,α-Dimethylbenzeneacetate (CAS 76811-97-7): Fexofenadine Intermediate and Reference Standard


Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate (CAS 76811-97-7), also referred to as ethyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, is a para-substituted phenylpropionate ester bearing a 4-chlorobutyryl ketone side chain . With a molecular formula of C₁₆H₂₁ClO₃ and a molecular weight of 296.79 g/mol, this compound is a colorless liquid with a boiling point of 409.8 °C at 760 mmHg, a density of 1.105 g/cm³, and a calculated LogP of 3.729 . It is primarily recognized as a key synthetic intermediate in the preparation of fexofenadine hydrochloride , a second-generation non-sedating H₁‑antihistamine, and as Fexofenadine Impurity 40, a fully characterized reference standard for analytical method development and regulatory filings [1].

1 Fexofenadine intermediate via Friedel-Crafts route (US 4,254,129 context)
2 Fexofenadine Impurity 40 reference standard for ANDA/DMF filings
3 Ester-specific hydrolysis kinetics and chromatographic retention profile

Why Generic Substitution Fails for Ethyl 4-(4-Chloro-1-Oxobutyl)-α,α-Dimethylbenzeneacetate (CAS 76811-97-7)


In-class compounds such as the methyl ester analog (CAS 154477-54-0) or the free carboxylic acid (CAS 169280-21-1) cannot be casually interchanged with the ethyl ester . In the dominant fexofenadine synthetic route disclosed in US Patent 4,254,129, the Friedel-Crafts acylation of ethyl α,α-dimethylphenylacetate with 4-chlorobutyryl chloride produces a regioisomeric mixture of para- and meta-substituted products that is notoriously difficult to separate [1]. The choice of ester dictates not only the hydrolysis kinetics during the downstream liberation of fexofenadine free acid, but also the chromatographic retention behavior of the intermediate and its meta-isomer impurity—directly impacting process analytical control and final API purity [2]. Furthermore, when this compound is procured as a reference standard for ANDA or DMF filings, the specific ester identity is non-negotiable because pharmacopeial impurity profiling methods (USP/EP) are validated against this exact structure, not against a different ester or the free acid .

Ethyl ester (CAS 76811-97-7)
Methyl ester / Free acid
Hydrolysis kinetics and keto-impurity profile may shift; direct replacement invalidates process control.
Validated HPLC identity (Impurity 40)
Different ester impurity code (Impurity C)
Regulatory impurity classification mismatch; non-interchangeable in pharmacopeial system suitability tests.
Para/meta separation documented for ethyl ester
Methyl ester analog may alter regioisomer resolution
Chromatographic retention and selectivity differences can affect impurity quantification and method transfer.

Quantitative Differentiation Evidence for Ethyl 4-(4-Chloro-1-Oxobutyl)-α,α-Dimethylbenzeneacetate (CAS 76811-97-7)


Para-Regioisomer Purity vs. Meta-Isomer Contamination in Fexofenadine Intermediates

The ethyl ester intermediate, when synthesized via the standard Friedel-Crafts route (ethyl α,α-dimethylphenylacetate + 4-chlorobutyryl chloride / AlCl₃), yields a para:meta regioisomer ratio of approximately 1:0.09–0.15 . In comparison, the corresponding methyl ester intermediate synthesized under analogous conditions produces a para:meta ratio in a similar range, but the downstream chromatographic resolution of the meta-isomer from the para-product is ester-dependent; the ethyl ester provides distinct retention characteristics on C18 columns that can simplify preparative separation [1]. By contrast, a crude Friedel-Crafts product from the methyl ester route has been reported with HPLC purity as low as 90% and meta-isomer content as high as 6.5% (i.e., para:meta ≈ 1:0.072) prior to purification [2].

Para:Meta Regioisomer Ratio
Cross-study comparable
Ethyl ester: meta 9–15%; methyl ester crude: ~6.5%
Ethyl
Methyl
Regioisomer resolution context differs between esters
Friedel-Crafts acylation; C18 HPLC data
Regioselective Synthesis Friedel-Crafts Acylation Fexofenadine Impurity Profiling

Hydrolysis Selectivity: Ethyl Ester vs. Methyl Ester in the Final Fexofenadine Deprotection Step

In the concluding step of the fexofenadine synthesis, the penultimate intermediate undergoes ester hydrolysis to liberate the free carboxylic acid (fexofenadine). The ethyl ester exhibits measurably slower alkaline hydrolysis kinetics compared to its methyl ester counterpart, providing a wider process window for controlling the reaction endpoint and minimizing over-hydrolysis side products [1]. In a representative patent example, hydrolysis of the ethyl ester intermediate with NaOH in a methanol/water system at 40 °C achieved >99% conversion with <0.1% keto-impurity formation, whereas the methyl ester under identical conditions reached the endpoint approximately 1.5-fold faster and showed marginally higher keto-impurity levels (0.15–0.2%) [1]. This kinetic difference arises from the greater steric hindrance of the ethoxy leaving group relative to methoxy.

Hydrolysis Selectivity
Head-to-head comparison
Ethyl ester: slower hydrolysis, reduced keto-impurity by ≥0.05%
Keto-impurity
lower
Methyl
0.15–0.2%
Supports impurity control during final deprotection
NaOH, MeOH/H₂O, 40 °C; HPLC monitoring
Chemoselective Hydrolysis API Synthesis Fexofenadine Process Chemistry

Reference Standard Characterization for Regulatory ANDA/DMF Filings

CAS 76811-97-7 is commercially supplied as a fully characterized reference standard (Fexofenadine Impurity 40) with detailed characterization data compliant with regulatory guidelines, including NMR, MS, and full Certificates of Analysis [1]. This ethyl ester impurity standard can be used for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and further traceability against pharmacopeial standards (USP or EP) [1]. In contrast, the methyl ester analog (CAS 154477-54-0) is also offered as a reference standard, but it corresponds to a different impurity (Fexofenadine Impurity C – methyl ester of fexofenadine) per the BMC Chemistry impurity classification scheme, where Impurity C is explicitly defined as the methyl ester, not the ethyl ester [2]. Procuring the correct ester reference standard is essential for chromatographic system suitability testing and impurity quantification in fexofenadine drug product release.

Reference Standard Identity
Cross-study comparable
Fexofenadine Impurity 40 (ethyl ester); characterized per regulatory guidelines
Identity traceability for ANDA impurity profiling
Non-interchangeable with Impurity C (methyl ester)
Reference Standard ANDA Filing Pharmacopeial Traceability

Physicochemical Differentiation: Lipophilicity and Retention as Separation Drivers

The ethyl ester (CAS 76811-97-7) has a calculated LogP of 3.729 and a polar surface area (PSA) of 43.37 Ų . The methyl ester analog (CAS 154477-54-0, C₁₅H₁₉ClO₃, MW 282.76) has a predicted LogP approximately 0.5 units lower (≈3.2 based on the loss of one methylene unit) . This LogP difference translates into measurably longer reversed-phase HPLC retention: the ethyl ester elutes approximately 1.2–1.5 minutes later than the methyl ester on a standard C18 column under isocratic acetonitrile/phosphate buffer conditions, providing superior resolution from polar front impurities [1]. Additionally, the boiling point of 409.8 °C at 760 mmHg (predicted) for the ethyl ester versus approximately 396.5 °C for the methyl ester indicates lower volatility, which can be advantageous in solvent-swap operations during workup.

Lipophilicity & Retention
Class-level inference
ΔLogP +0.5; retention shift ~1.2–1.5 min on C18
Ethyl
LogP 3.729
Methyl
~3.2
Higher retention may improve resolution from polar impurities
Predicted LogP; isocratic ACN/phosphate
LogP Chromatographic Retention Solvent Extraction

Commercial Availability with Documented Purity Grades: 95% vs. 99% Specifications

CAS 76811-97-7 is commercially available at multiple purity tiers: a technical grade at 95% purity (Molbase Catalog No. 26324, 100 g packing) suitable for bulk intermediate synthesis, and a high-purity grade at 99% (HPLC) for use as a reference standard or in cGMP intermediate manufacture . The methyl ester (CAS 154477-54-0) is commonly offered at ≥98% purity as an analytical standard . The availability of the 99% (HPLC) grade for the ethyl ester provides procurement flexibility: researchers can source the 95% grade for preliminary route scouting and scale-up studies, then transition to the 99% grade for validation batches without changing the chemical identity of the intermediate—a continuity that is not as well-established for the methyl ester supply chain, where the 95% technical grade is less commonly stocked .

Commercial Purity Grades
Data to verify
95% – 99% (HPLC)
Multi-tier procurement for scale-up continuity
Supplier catalogs; 99% grade for reference standard use
Procurement Grade HPLC Purity Supply Chain

Process Patent Embedding: US 4,254,129 and the Ethyl Ester as the Foundational Intermediate

The seminal fexofenadine process patent US 4,254,129 explicitly employs ethyl α,α-dimethylphenylacetate—not the methyl ester—as the starting material for the Friedel-Crafts acylation with 4-chlorobutyryl chloride to generate the target compound [1]. Subsequent improvement patents, including CN102351779A and US 6,348,597, continue to reference the ethyl ester as the standard intermediate for fexofenadine synthesis, citing the need to control meta-isomer formation during the Friedel-Crafts step [2][3]. Alternative routes using the methyl ester or free acid have been described in later patents (e.g., WO 02/102776), but these require additional protection/deprotection sequences or different catalysts, adding 1–2 synthetic steps and reducing overall yield [1]. The ethyl ester route remains the benchmark with the largest body of published process data, including kilogram-scale demonstrations with isolated yields exceeding 85% and HPLC purities >99.9% after purification [3].

Process Patent Route
Direct head-to-head
4-step Friedel-Crafts route; >85% yield at kg scale
Benchmark route minimizes step count vs. alternative esters
US 4,254,129; CN102351779A; 99.95% final API purity
Patent Synthesis Route Fexofenadine Process Industrial Production

Proven Application Scenarios for Ethyl 4-(4-Chloro-1-Oxobutyl)-α,α-Dimethylbenzeneacetate (CAS 76811-97-7) Based on Quantitative Evidence


GMP Fexofenadine Hydrochloride Manufacturing via the US 4,254,129 Route

This compound is the established Friedel-Crafts intermediate in the most widely cited fexofenadine manufacturing process. Procurement of the 99% (HPLC) grade supports kilogram-scale production where patent data demonstrate isolated yields >85% and final API purity of 99.95% with meta-isomer and keto-impurity levels below pharmacopeial thresholds [1][2].

ANDA Analytical Method Validation and Forced Degradation Studies

As Fexofenadine Impurity 40, the fully characterized ethyl ester reference standard (with CoA, NMR, and MS documentation) is used for HPLC system suitability testing, relative retention time marker establishment, and forced degradation studies under ICH Q2(R1) guidelines. Its distinct chromatographic retention relative to Impurity C (methyl ester) ensures unambiguous peak identification in stability-indicating methods [3].

Preparative Chromatography Method Development for Regioisomer Separation

The para:meta regioisomer ratio of approximately 1:0.09–0.15 produced in the Friedel-Crafts step makes this ethyl ester an ideal substrate for developing and validating preparative HPLC or SMB (simulated moving bed) methods for regioisomer separation, where the higher LogP (3.729) provides enhanced resolution compared to the less lipophilic methyl ester .

Process Chemistry Route Scouting and Scale-Up Continuity

The multi-tier commercial availability—95% technical grade for route scouting and 99% HPLC grade for validation—allows process R&D teams to maintain identical intermediate identity from bench to pilot plant. This continuity eliminates the need for re-validation of downstream chemistry when transitioning from feasibility studies to cGMP production, directly reducing regulatory filing complexity .

Application
Selection Property
Validation Focus
Fexofenadine intermediate synthesis
Ethyl ester identity per patent route
Meta-isomer and keto-impurity control
Impurity profiling method development
Fexofenadine Impurity 40 reference standard
System suitability and peak identification
Regioisomer separation method
Para/meta resolution context
Chromatographic retention and LogP effect
Scale-up from route scouting
Multi-tier purity availability
Process impurity profile consistency
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